molecular formula C10H21ClN2O2 B6342940 3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride CAS No. 1187932-13-3

3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride

Cat. No.: B6342940
CAS No.: 1187932-13-3
M. Wt: 236.74 g/mol
InChI Key: WWPYESMMWKHVRS-UHFFFAOYSA-N
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Description

3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride (CAS: 1187932-13-3 ) is a protected pyrrolidine derivative of high value in synthetic and medicinal chemistry research. This compound, with a molecular formula of C10H21ClN2O2 and a molecular weight of 236.74 g/mol , serves as a crucial chiral building block for the synthesis of more complex molecules, particularly pharmaceuticals . The molecule features a tert-butyl carbamate (Boc) group, a cornerstone protective group in organic synthesis that stabilizes the amine functionality during synthetic sequences and can be cleanly removed under mild acidic conditions when needed . The presence of the secondary methylamino group allows for further functionalization, making it a versatile scaffold or intermediate. This compound is related to its freebase form, tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate (CAS 454712-26-6 ), with the hydrochloride salt often offering improved stability and crystallinity. Researchers utilize this chemical in developing novel compounds, where its stereochemical purity (e.g., (S)-enantiomer, CAS# 1004538-30-0 ) is essential for creating target-specific bioactive molecules . Handle with care and observe all safety protocols. This product is labeled with the signal word "Warning" and may cause skin and eye irritation (H315, H319) or specific target organ toxicity . It is recommended to store this reagent in an inert atmosphere at room temperature and in a dark place to preserve its integrity . This chemical is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-5-8(7-12)11-4;/h8,11H,5-7H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPYESMMWKHVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boc Protection under Basic Conditions

A widely adopted method involves the reaction of 3-methylamino-pyrrolidine with di-tert-butyl dicarbonate (Boc anhydride) in a biphasic system. As detailed in, the free amine is dissolved in an aqueous sodium hydroxide solution, followed by the addition of tetrahydrofuran (THF) and Boc anhydride. The pH is maintained at 8–9 to ensure selective N-protection. Subsequent extraction with ethyl acetate, acidification with HCl to pH 1–2, and drying over anhydrous Na₂SO₄ yield the hydrochloride salt. This method achieves a near-quantitative conversion with minimal byproducts, making it suitable for large-scale production.

Key Data:

  • Reagents: 3-Methylamino-pyrrolidine, Boc anhydride, NaOH, HCl

  • Conditions: THF/H₂O, pH 8–9, room temperature, 12 hours

  • Yield: >95% (crude), 85–90% after crystallization

Hydrogenation of Azido-pyrrolidine Intermediates

Catalytic Hydrogenation of (R)-3-Azido-pyrrolidine

Source describes the reduction of (R)-3-azido-pyrrolidine-1-carboxylic acid tert-butyl ester using palladium on carbon (Pd/C) under hydrogen atmosphere. The azide group is selectively reduced to an amine without affecting the Boc group. After reaction completion, the catalyst is filtered, and the filtrate is concentrated to obtain the free base, which is subsequently treated with HCl to form the hydrochloride salt. This method is notable for its high enantiomeric purity (>99% ee) and scalability.

Key Data:

  • Reagents: (R)-3-Azido-pyrrolidine-Boc, Pd/C (10%), H₂

  • Conditions: Methanol, 20°C, 12 hours

  • Yield: 96%

Alternative Hydrogenation in Ethanol

A variation using ethanol as the solvent reduces reaction time to 2 hours while maintaining a 100% conversion rate. The absence of byproducts simplifies purification, requiring only solvent evaporation and acidification.

Reductive Amination of Pyrrolidinone Derivatives

Sodium Borohydride-Mediated Reduction

A patent-derived approach (CN103030587A) for analogous piperidine systems suggests adaptability to pyrrolidine. Here, 3-keto-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes reductive amination with methylamine using NaBH₄. The pH is adjusted to 1 with HCl post-reduction, followed by neutralization to pH 8–9 with NaOH. Ethyl acetate extraction and concentration yield the crude product, which is directly used in subsequent steps without purification.

Key Data (Adapted):

  • Reagents: 3-Keto-pyrrolidine-Boc, CH₃NH₂, NaBH₄

  • Conditions: Ethanol, 0–5°C, 6 hours

  • Yield: 49.6% (piperidine analogue)

Comparative Analysis of Methods

Method Advantages Limitations Yield Source
Direct Boc ProtectionHigh yield, simple work-upRequires anhydrous conditions85–90%
Catalytic HydrogenationEnantiopure products, scalablePd/C cost, hydrogen handling96%
Reductive AminationApplicable to keto precursorsModerate yield, multiple steps~50%

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows.

ConditionsReagentsProductYield/Notes
Acidic (e.g., HCl, TFA)Trifluoroacetic acid (TFA)3-Methylamino-pyrrolidine-1-carboxylic acidRequires anhydrous conditions
Basic (e.g., NaOH)Aqueous NaOHDeprotonated carboxylate saltLimited solubility in water

The hydrochloride counterion enhances stability during storage but may influence reaction kinetics by modulating acidity.

Nucleophilic Substitution at the Methylamino Group

The secondary amine (methylamino group) participates in alkylation or acylation reactions, forming derivatives with modified biological activity.

Reaction TypeReagentsProductApplication
AcylationAcetyl chloride3-(N-Acetyl-methylamino)-pyrrolidine-1-carboxylateProdrug synthesis
Reductive AminationAldehyde/NaBH₃CNTertiary amine derivativesBioactive compound design

Steric hindrance from the pyrrolidine ring may reduce reaction rates compared to linear amines.

Ring-Opening Reactions

Protonation of the pyrrolidine nitrogen under strongly acidic conditions facilitates ring-opening, yielding linear intermediates.

ConditionsReagentsProductNotes
Concentrated HClHCl (gas)Linear diamine hydrochlorideRequires elevated temperatures
Oxidative (e.g., H₂O₂)Hydrogen peroxidePyrrolidine N-oxideRare due to steric effects

The rigidity of the bicyclic intermediate (post-ring-opening) has been theorized but not experimentally confirmed for this compound.

Catalytic Hydrogenation

While the compound lacks unsaturated bonds, its derivatives (e.g., Schiff bases) undergo hydrogenation to modify stereochemistry or reduce imine groups.

SubstrateCatalystProductSelectivity
Schiff base derivativePd/C, H₂Saturated amine derivativeHigh enantioselectivity

Comparative Reactivity with Structural Analogs

The tert-butyl ester and methylamino groups differentiate its reactivity from related pyrrolidine derivatives:

CompoundKey Reactivity Differences
(R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamateCarbamate group undergoes Hofmann elimination
(R)-1-Boc-3-(Dimethylamino)pyrrolidineDimethylamino group resists acylation

Synthetic Utility

This compound serves as a precursor in pharmaceutical synthesis, particularly for:

  • Neurological agents : Structural mimicry of neurotransmitters enables receptor-targeted modifications.

  • Prodrugs : Ester hydrolysis releases active metabolites in vivo.

Unresolved Mechanistic Questions

  • Steric effects on ring-opening : The impact of the tert-butyl group on transition-state geometry remains unstudied.

  • Enantioselective reactions : Chiral resolution methods for R/S isomers require further optimization .

Experimental data specific to this compound is limited, necessitating validation through targeted studies.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H21ClN2O2
  • Molecular Weight : Approximately 200.28 g/mol
  • Structure : The compound consists of a pyrrolidine ring with a methylamino group and a tert-butyl ester, enhancing its solubility and stability in various applications.

Organic Synthesis

3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride is widely used as a reagent in the synthesis of complex organic molecules. It participates in:

  • Nucleophilic Substitution Reactions : The amino group allows for the formation of various derivatives through reactions with alkyl halides.
  • Oxidation and Reduction Reactions : While less common, these reactions can yield valuable products for further applications.

Pharmaceutical Development

The compound has garnered attention for its potential therapeutic properties:

  • Neurological Studies : Its structural similarity to neurotransmitters suggests possible interactions with serotonin and dopamine receptors, indicating psychoactive properties that could influence neurological pathways.
  • Drug Development : Investigated as a precursor for drugs targeting various conditions, including cardiovascular diseases and neurodegenerative disorders. Its ability to cross the blood-brain barrier enhances its relevance in neuropharmacology .

Biochemical Research

In biochemical studies, this compound is employed to explore:

  • Enzyme Interactions : It aids in understanding biochemical pathways by acting as a substrate or inhibitor for specific enzymes.
  • Binding Affinity Studies : Research has focused on its interaction with various receptors, contributing to insights into its pharmacodynamics and pharmacokinetics.

Fine Chemicals Production

The compound is utilized in the production of fine chemicals and pharmaceuticals due to its stability and reactivity. It serves as an intermediate in the synthesis of various bioactive compounds.

Chemical Manufacturing

This compound is also employed in industrial settings for the production of specialty chemicals, where its unique properties facilitate the creation of desired products efficiently.

Neuropharmacological Studies

Recent research has demonstrated that compounds similar to 3-Methylamino-pyrrolidine derivatives can act as inhibitors for metalloproteases, which are implicated in various diseases such as hypertension and cardiac insufficiency. These findings suggest potential therapeutic applications in treating conditions associated with vascular health .

Binding Affinity Research

Studies have indicated that this compound may interact with neurotransmitter systems, influencing receptor activity. This research is crucial for understanding its potential role in developing treatments for psychiatric disorders.

Mechanism of Action

The mechanism of action of 3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets . The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between the target compound and analogous pyrrolidine/piperidine derivatives:

Compound Name Molecular Formula Substituents/Modifications Key Applications/Reactivity Purity Reference
3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride C₁₁H₂₁ClN₂O₂ (inferred) 3-methylamino, tert-butyl ester, hydrochloride Intermediate for sulfonamide salts (e.g., methanesulfonamide derivatives) 95%*
(S)-tert-Butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate hydrochloride C₁₂H₂₅ClN₂O₂ 3-(dimethylaminomethyl), tert-butyl ester Likely used in chiral synthesis due to stereochemistry; enhanced basicity from dimethylamino 97%
8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride C₁₂H₂₃ClN₂O₂ Bridged bicyclic structure, 8-amino group Potential steric effects influencing receptor binding in drug candidates 95%
6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride C₁₁H₁₄ClNO₃ Tetrahydroisoquinoline core, 6-methoxy group Applications in alkaloid-inspired drug synthesis 95%

*Purity inferred from analogous compounds in .

Biological Activity

3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H21ClN2O2C_{10}H_{21}ClN_2O_2 and is characterized by a pyrrolidine ring substituted with a methylamino group and a tert-butyl ester. Its structural features suggest potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions. For instance, it has been suggested that similar compounds can affect protease activity by binding to their active sites.
  • Receptor Interaction : There is potential for this compound to interact with receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Properties

Research indicates that derivatives of pyrrolidine compounds exhibit anticancer properties through mechanisms such as:

  • Inhibition of Cell Proliferation : Studies have shown that related compounds can significantly reduce the proliferation of cancer cell lines.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells has been documented, suggesting potential therapeutic applications in oncology.

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of similar compounds, which may be relevant for treating inflammatory diseases. The structure-activity relationship (SAR) analysis indicates that modifications in the pyrrolidine structure can enhance anti-inflammatory effects .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with pyrrolidine derivatives:

  • In Vitro Studies : A study assessing the cytotoxic effects of related compounds utilized the MTT assay to measure cell viability in the presence of various concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at lower concentrations .
  • Animal Models : In vivo studies demonstrated that administration of similar compounds resulted in notable reductions in tumor size in xenograft models, supporting their potential as anticancer agents .
  • Pharmacokinetics : The pharmacokinetic profile suggests rapid absorption and metabolism, leading to active metabolites that contribute to its biological effects. Understanding these pathways is crucial for optimizing therapeutic use .

Data Summary Table

Biological ActivityMechanismReference
AnticancerInhibition of cell proliferation
Induction of apoptosisActivation of apoptotic pathways
Anti-inflammatoryModulation of inflammatory mediators
Enzyme inhibitionBinding to protease active sites

Q & A

Q. What are the established synthetic routes for 3-methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically begins with 3-methylpyrrolidine-1-carboxylic acid, which is activated using thionyl chloride (SOCl₂) to form the acid chloride. This intermediate is reacted with tert-butyl alcohol in the presence of a base like triethylamine (Et₃N) to form the tert-butyl ester. Subsequent methylation of the amine group (e.g., using methyl iodide or reductive amination) yields the target compound. Critical factors include stoichiometric control of SOCl₂ (excess may lead to side reactions) and anhydrous conditions to prevent hydrolysis of the acid chloride . Purification via recrystallization or column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) is essential to isolate the hydrochloride salt.

Q. How is the tert-butyl ester group characterized and validated during synthesis?

  • Methodological Answer : The tert-butyl ester moiety is confirmed using ¹H NMR (a singlet at δ 1.4–1.5 ppm for the nine equivalent protons of the tert-butyl group) and ¹³C NMR (a carbonyl carbon at ~155–160 ppm and a quaternary carbon at ~80–85 ppm). Infrared (IR) spectroscopy can detect the ester carbonyl stretch at ~1720–1740 cm⁻¹. Mass spectrometry (ESI-MS or HRMS) should show the molecular ion peak corresponding to [M+H]⁺ or [M-Cl]⁺ for the hydrochloride salt .

Q. What purification strategies are effective for removing byproducts like unreacted starting materials or residual solvents?

  • Methodological Answer : After esterification, aqueous workup (e.g., 1M HCl or NaHCO₃) removes excess reagents. For hydrochloride salt formation, precipitation in cold diethyl ether or acetone is common. High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) resolves impurities. Residual solvents (e.g., THF, DCM) are quantified via gas chromatography (GC) with flame ionization detection .

Advanced Research Questions

Q. How can researchers optimize the Boc deprotection step while minimizing side reactions?

  • Methodological Answer : The tert-butyl ester is cleaved using 30% trifluoroacetic acid (TFA) in DCM (0–5°C, 2–4 hours) or HCl in dioxane (4M, room temperature, 1 hour). TFA is preferred for acid-sensitive substrates, while HCl is milder but may require longer reaction times. Monitor deprotection via TLC (Rf shift) or in situ FTIR to track carbonyl group disappearance. Quench excess acid with cold ether and neutralize with saturated NaHCO₃ before extraction .

Q. What analytical techniques resolve contradictions in stereochemical assignments for the pyrrolidine ring?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol with 0.1% diethylamine) separates enantiomers. NOESY NMR identifies spatial proximity between protons (e.g., axial vs. equatorial methyl groups). X-ray crystallography provides definitive stereochemical confirmation but requires high-purity crystals. Computational methods (DFT or molecular docking) validate observed stereochemistry against theoretical models .

Q. How do researchers address instability of the hydrochloride salt under varying humidity and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH guidelines):
  • Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C (control).
  • Monitor degradation via HPLC every 7 days for 4 weeks.
  • Use Karl Fischer titration to quantify water absorption.
    For hygroscopic batches, lyophilization or storage with desiccants (silica gel) under argon is recommended .

Q. What strategies mitigate low yields in reductive amination steps during N-methylation?

  • Methodological Answer :
  • Use sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer) for selective imine reduction.
  • Optimize molar ratios (amine:aldehyde:reductant = 1:1.2:1.5).
  • Employ Dean-Stark traps to remove water in toluene for imine formation.
  • Screen catalysts (e.g., Pd/C, H₂ gas) for hydrogenation-based approaches .

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